Flibanserin hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Flibanserin hydrochloride primarily targets the serotonin receptors in the brain . It has a high affinity for 5-HT1A and 5-HT2A receptors , acting as an agonist on 5-HT1A and an antagonist on 5-HT2A . These receptors play a crucial role in regulating mood, appetite, and sleep.
Mode of Action
Flibanserin’s interaction with its targets results in a lowering of serotonin levels in the brain and an increase in norepinephrine and dopamine neurotransmitters . This is achieved through its agonist activity on 5-HT1A and antagonist activity on 5-HT2A . Under higher levels of brain serotonin (i.e., under stress), flibanserin may occupy 5-HT2A receptors in higher proportion than 5-HT1A receptors .
Biochemical Pathways
The action of flibanserin on neurotransmitter receptors contributes to the reduction in serotonin levels and increase in dopamine and norepinephrine levels . These changes in neurotransmitter levels may play a part in reward processing , potentially improving sexual desire .
Pharmacokinetics
Flibanserin is extensively metabolized by the liver, mainly by CYP3A4 and CYP2C19 . It has a bioavailability of 33% and is ~98% protein-bound . The elimination half-life is approximately 11 hours , and it is excreted via the bile duct (51%) and kidney (44%) .
Result of Action
The molecular and cellular effects of flibanserin’s action result in an improvement in sexual desire , an increase in the number of satisfying sexual events , and a decrease in the distress associated with low sexual desire .
Action Environment
The action, efficacy, and stability of flibanserin can be influenced by various environmental factors. For instance, the use of alcohol concomitantly or close together in time with flibanserin increases the risk of severe hypotension and syncope . Also, concomitant use of flibanserin and moderate or potent CYP3A4 inhibitors is contraindicated because of substantially increased flibanserin exposure and risk of severe hypotension and syncope . Furthermore, flibanserin is contraindicated in patients with hepatic impairment because of substantially increased flibanserin exposure and risk of severe hypotension and syncope .
Biochemical Analysis
Biochemical Properties
Flibanserin hydrochloride has a high affinity for serotonin 5-HT1A and 5-HT2A receptors . It acts as an agonist on 5-HT1A and an antagonist on 5-HT2A . This dual action results in the lowering of serotonin levels in the brain and an increase in norepinephrine and dopamine neurotransmitters . These interactions with enzymes and proteins play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound influences cell function by modulating the levels of key neurotransmitters. By reducing serotonin levels and increasing norepinephrine and dopamine, it can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is attributed to its interaction with serotonin receptors in the brain. It acts as an agonist on 5-HT1A and an antagonist on 5-HT2A . This results in a decrease in serotonin levels and an increase in dopamine and norepinephrine levels, all of which may play a part in reward processing .
Dosage Effects in Animal Models
In animal models, this compound has shown antidepressant-like effects at certain dosages . For instance, it showed an antidepressant-like effect in the distress-induced calls in chicks at 5 mg/kg and in the muricidal test at 16 and 32 mg/kg .
Metabolic Pathways
This compound is primarily metabolized via CYP3A4, with CYP2C19 contributing to a lesser extent . There is minimal involvement of CYP1A2, CYP2B6, CYP2C8, CYP2C9, or CYP2D6 . At least 35 metabolites of this compound are produced, two of which reach plasma concentrations as high as the parent drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flibanserin hydrochloride can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to form the final product . The reaction conditions typically involve the use of solvents such as methanol and acetonitrile, with the reactions being carried out at controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as ultra-performance liquid chromatography (UPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Flibanserin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
Flibanserin hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Bremelanotide: Another compound used for the treatment of hypoactive sexual desire disorder, but it acts through a different mechanism by activating melanocortin receptors.
Buspirone: A serotonin receptor agonist used for the treatment of anxiety disorders, which shares some pharmacological properties with flibanserin hydrochloride.
Uniqueness
This compound is unique in its dual action on serotonin receptors, which distinguishes it from other compounds used for similar indications . Its specific modulation of 5-HT1A and 5-HT2A receptors results in a distinct pharmacological profile that is particularly effective for treating hypoactive sexual desire disorder in premenopausal women .
Properties
IUPAC Name |
3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28;/h1-7,14H,8-13H2,(H,24,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAGFLQFMFCIHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147359-76-0 | |
Record name | Flibanserin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147359760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLIBANSERIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96XTC36K1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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